molecular formula C20H20F3N3O3 B6581504 3-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-1-[2-(trifluoromethyl)phenyl]urea CAS No. 1207022-63-6

3-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-1-[2-(trifluoromethyl)phenyl]urea

Cat. No.: B6581504
CAS No.: 1207022-63-6
M. Wt: 407.4 g/mol
InChI Key: DNWURUSPAPMINI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-1-[2-(trifluoromethyl)phenyl]urea is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a methoxy group, an oxopiperidinyl group, and a trifluoromethyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Mechanism of Action

Target of Action

The primary target of this compound, also known as Apixaban , is activated factor X (FXa) . FXa plays a crucial role in the coagulation cascade, which is responsible for blood clotting. By inhibiting FXa, Apixaban prevents the formation of blood clots .

Mode of Action

Apixaban acts as a direct inhibitor of FXa . It binds to FXa with an inhibitory constant of 0.08 nM, demonstrating over 30,000-fold selectivity for FXa over other human coagulation proteases . This binding results in a rapid onset of inhibition of FXa, affecting both free and prothrombinase- and clot-bound FXa activity .

Biochemical Pathways

By inhibiting FXa, Apixaban disrupts the coagulation cascade, thereby reducing thrombin generation . This leads to a decrease in the formation of blood clots, which is beneficial in the prevention and treatment of various thromboembolic diseases .

Pharmacokinetics

Apixaban exhibits good bioavailability, low clearance, and a small volume of distribution in animals and humans . It also has a low potential for drug-drug interactions . The elimination pathways for Apixaban include renal excretion, metabolism, and biliary/intestinal excretion . The major circulating metabolite of Apixaban in humans is a sulfate conjugate of Ο-demethyl apixaban, which is inactive against human FXa .

Result of Action

The inhibition of FXa by Apixaban results in a reduction in thrombin generation, leading to a decrease in blood clot formation . This has been shown to have antithrombotic efficacy in pre-clinical studies in animal models . The compound has been developed for the prevention and treatment of various thromboembolic diseases .

Action Environment

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-1-[2-(trifluoromethyl)phenyl]urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methoxy-3-(2-oxopiperidin-1-yl)aniline with 2-(trifluoromethyl)phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-1-[2-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The oxopiperidinyl group can be reduced to form a hydroxypiperidinyl derivative.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield 4-methoxybenzoic acid, while reduction of the oxopiperidinyl group may produce 3-hydroxypiperidin-1-yl derivatives.

Scientific Research Applications

3-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-1-[2-(trifluoromethyl)phenyl]urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-1-[2-(trifluoromethyl)phenyl]urea is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

1-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3N3O3/c1-29-17-10-9-13(12-16(17)26-11-5-4-8-18(26)27)24-19(28)25-15-7-3-2-6-14(15)20(21,22)23/h2-3,6-7,9-10,12H,4-5,8,11H2,1H3,(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNWURUSPAPMINI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)NC2=CC=CC=C2C(F)(F)F)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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